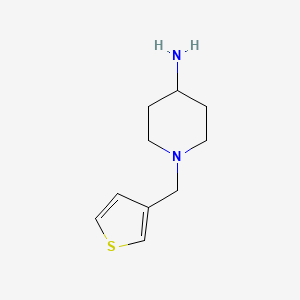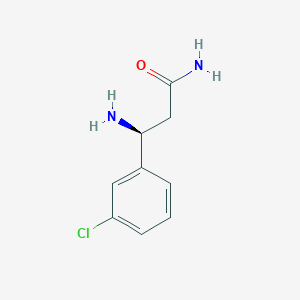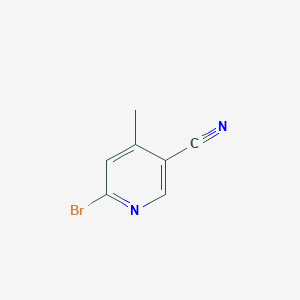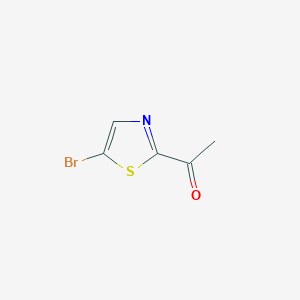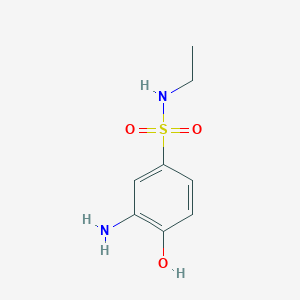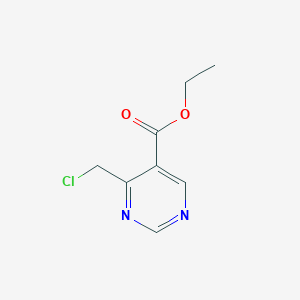
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate consists of 8 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The InChI key for this compound is DXAYETVUJFKIDW-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis of Pyrimidine Derivatives
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate is a key intermediate in the synthesis of various pyrimidine derivatives. For instance, Ogurtsov and Rakitin (2021) synthesized 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine using a two-step process from a similar starting compound, showcasing its utility in creating substances with potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Anti-inflammatory and Anti-microbial Properties
Derivatives of ethyl 4-(chloromethyl)pyrimidine-5-carboxylate have been studied for their anti-inflammatory and anti-microbial properties. A study by A.S.Dongarwar et al. (2011) synthesized derivatives and screened them for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).
Nucleophilic Substitution Reactions
Shadbolt and Ulbricht (1967) explored the nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, providing insights into the reactivity and potential applications of similar ethyl 4-(chloromethyl)pyrimidine-5-carboxylates in chemical synthesis (Shadbolt & Ulbricht, 1967).
Role in Heterocyclic Chemistry
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate plays a role in the synthesis of various heterocyclic compounds. Bakhite et al. (2005) demonstrated its use in preparing thieno[2,3-b]pyridine derivatives, indicating its versatility in heterocyclic chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005).
Ring-Cleavage Reactions
The compound is also significant in studying ring-cleavage reactions. Andrews and Tong (1968) investigated the acid-catalyzed ring-cleavage of similar pyrimidine derivatives, providing an understanding of the compound's behavior under different chemical conditions (Andrews & Tong, 1968).
Nonlinear Optical Properties
The compound's derivatives show potential in nonlinear optics (NLO). Hussain et al. (2020) explored the NLO properties of thiopyrimidine derivatives, highlighting the compound's relevance in material science and optoelectronics (Hussain et al., 2020).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-4-10-5-11-7(6)3-9/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAYETVUJFKIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(chloromethyl)pyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-Bromo-2-pyridinyl)amino]-1-propanol](/img/structure/B1517261.png)
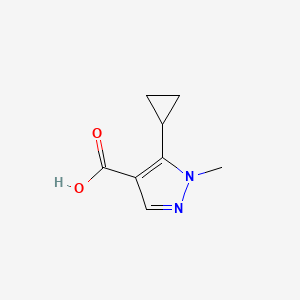
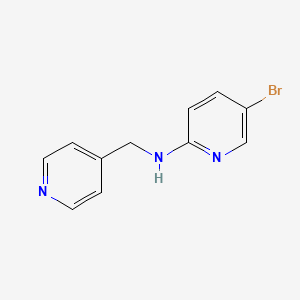
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)

